Sarafotoxin-b is classified as a peptide toxin. It belongs to the broader category of sarafotoxins, which are characterized by their ability to induce vasoconstriction and other physiological responses similar to those induced by endothelins. The specific amino acid sequence and disulfide bond formation contribute to its biological activity.
The synthesis of sarafotoxin-b can be achieved through various methods, including solid-phase peptide synthesis and enzymatic cleavage from larger precursor proteins. One notable method involves using fluorenylmethyloxycarbonyl (Fmoc) chemistry, which allows for the stepwise assembly of amino acids on a solid support.
The synthesis process has been optimized to improve yields and reduce side products, making it feasible for research and potential therapeutic applications .
Sarafotoxin-b has a complex molecular structure characterized by multiple disulfide bonds that stabilize its conformation. The peptide consists of 21 amino acids with a specific sequence that contributes to its binding affinity for endothelin receptors.
The structural analysis often employs techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the correct folding and disulfide bond formation .
Sarafotoxin-b participates in various chemical reactions primarily involving its interaction with biological receptors:
These reactions underline the importance of sarafotoxin-b in cardiovascular physiology and its potential therapeutic implications.
The mechanism of action of sarafotoxin-b involves its interaction with G-protein-coupled receptors known as endothelin receptors:
Research indicates that modifications to sarafotoxin-b can enhance or reduce its biological activity, making it a valuable tool for studying receptor interactions and signaling pathways.
Sarafotoxin-b exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate applications in research and potential therapeutic contexts.
Sarafotoxin-b has several scientific applications:
Sarafotoxin-b (SRTX-b) was first isolated in 1988 from the venom of Atractaspis engaddensis (Ein Gedi burrowing asp), a snake species endemic to the Middle East [1] [5]. Its discovery occurred serendipitously just months after the identification of mammalian endothelins (ET-1), revealing striking structural and functional parallels between venom toxins and endogenous vasoregulators [1] [10]. The name "sarafotoxin" derives from the Hebrew "שרף עין גדי" (Saraf Ein Gedi), meaning "serpent of Ein Gedi" – a reference to its geographic origin near the Dead Sea [1]. This discovery marked a pivotal moment in toxinology, demonstrating that snakes had evolved peptides mimicking vertebrate signaling molecules long before endothelins were characterized in mammals. Evolutionary analyses indicate the sarafotoxin/endothelin superfamily arose from gene duplication events >100 million years ago, with SRTX-b representing a specialized venom adaptation within the Atractaspididae family [5] [10].
SRTX-b belongs to the short-sarafotoxin subgroup, characterized by a compact 21-amino-acid structure stabilized by two conserved disulfide bonds (Cys1-Cys15 and Cys3-Cys11) forming a distinctive cysteine "signature" [1] [7]. Its tertiary structure comprises:
Table 1: Structural and Functional Comparison of Sarafotoxin-b with Key Relatives
Peptide | Length (aa) | C-terminal Extension | Primary Receptor Affinity | Key Functional Properties |
---|---|---|---|---|
Sarafotoxin-b | 21 | None | ET-A > ET-B | Potent vasoconstriction, coronary spasm |
Endothelin-1 | 21 | None | ET-A > ET-B | Vasoconstriction, cell proliferation |
Sarafotoxin-m | 24 | -DEP | Weak affinity | Right ventricular dysfunction |
Sarafotoxin-c | 21 | None | ET-B selective | Moderate vasoconstriction |
SRTX-b shares 60% sequence identity with human endothelin-1, with highest conservation in the helical domain and disulfide core [1] [10]. Key residues differentiating it from weaker isoforms (e.g., SRTX-c) include Ser² (vs. Thr²), which enhances receptor binding efficacy by ~35% in vascular tissues [4]. Unlike the recently discovered long-sarafotoxins (e.g., 24-residue SRTX-m from A. microlepidota), SRTX-b lacks C-terminal extensions, conferring greater conformational flexibility and enabling optimal engagement with endothelin receptors [7] [8].
SRTX-b is a major toxic component in A. engaddensis venom, constituting approximately 5-10% of its dry weight [1] [7]. The venom exhibits a unique biosynthetic strategy: SRTX isoforms are encoded by a polycistronic precursor arranged in tandem repeats like a "molecular rosary" [7]. This 543-amino-acid precursor contains 11 repetitive units, each comprising:
Table 2: Key Components in Atractaspis engaddensis Venom
Component Type | Representative Members | Abundance | Primary Biological Activity |
---|---|---|---|
Sarafotoxins | SRTX-b, SRTX-c (5 isoforms) | ~40% | Endothelin receptor agonism |
Bibrotoxin-like | Bibrotoxin | ~25% | K⁺ channel blockade |
PLA₂ | Uncharacterized isoforms | ~15% | Membrane hydrolysis |
Other peptides | Kunitz-type inhibitors, others | ~20% | Diverse enzymatic inhibition |
This "rosary-type" gene organization allows efficient production of multiple toxin isoforms from a single transcript, explaining the high SRTX yield in venom [7]. Proteomic analyses reveal SRTX-b coexists with related peptides (SRTX-a, SRTX-c) and structurally distinct toxins like bibrotoxin (a Kunitz-type potassium channel blocker) [1] [10]. The synergistic action of these components induces rapid cardiovascular collapse in prey, characterized by coronary vasospasm and impaired ventricular relaxation [3] [10]. Unlike viperid venoms rich in metalloproteinases, A. engaddensis venom relies predominantly on peptide toxins targeting ion channels and G-protein-coupled receptors [1] [7].
Table 3: Sarafotoxin-b Overview
Property | Description |
---|---|
IUPAC Name | N-({(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-Amino-7,22-bis(4-aminobutyl)-42-(2-amino-2-oxoethyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13-(1-hydroxyethyl)-28-(hydroxymethyl)-45-isobutyl-16-[2-(methylsulfanyl)ethyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecaazabicyclo[23.22.4]henpentacont-36-yl}carbonyl)-L-histidyl-L-glutamin |
Chemical Formula | C₁₀₅H₁₅₆N₂₈O₃₄S₅ |
Molecular Mass | 2514.86 g·mol⁻¹ |
Disulfide Bonds | Cys1-Cys15, Cys3-Cys11 |
CAS Number | 127618-26-4 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: